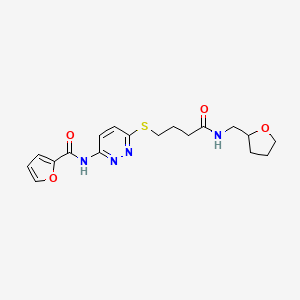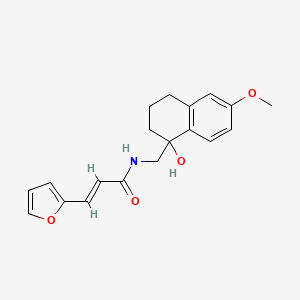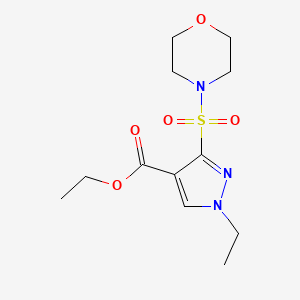![molecular formula C19H26N4O3 B2692723 N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361823-91-6](/img/structure/B2692723.png)
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as MP-10, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a selective inhibitor of the protein-protein interaction between the oncoprotein MDM2 and the tumor suppressor protein p53, which is a crucial pathway for cancer cell proliferation and survival.
作用機序
The mechanism of action of N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves the disruption of the MDM2-p53 interaction, which is a crucial pathway for cancer cell survival. MDM2 is an oncoprotein that negatively regulates p53 by promoting its degradation and inhibiting its transcriptional activity. This compound binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53, and prevents the formation of the MDM2-p53 complex. This leads to the stabilization and activation of p53, which induces cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells in vitro and in vivo. Moreover, this compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer. This compound has also been investigated for its potential effects on normal cells and tissues. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for the MDM2-p53 interaction, which allows for the investigation of the p53 pathway in cancer cells. Moreover, this compound has a well-defined mechanism of action, which facilitates the interpretation of the results. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Moreover, this compound may have off-target effects on other proteins, which may complicate the interpretation of the results.
将来の方向性
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has several potential future directions for scientific research. One direction is the investigation of the combination of this compound with other anticancer drugs to enhance its therapeutic efficacy and overcome drug resistance. Another direction is the investigation of the potential applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. Moreover, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects on normal cells and tissues.
合成法
The synthesis of N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves a multistep process that starts with the reaction of 2-bromopyridine with morpholine to form 2-bromo-6-morpholinopyridine. This intermediate is then reacted with 2-formylphenylboronic acid to form 2-(6-morpholin-4-ylpyridin-2-yl)benzaldehyde. The final step involves the reaction of 2-(6-morpholin-4-ylpyridin-2-yl)benzaldehyde with 4-carbamoylpiperidine-1-prop-2-en-1-one in the presence of a base to form this compound.
科学的研究の応用
N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway, which induces cell cycle arrest, apoptosis, and senescence in cancer cells. This compound has shown promising results in preclinical studies as a single agent or in combination with other anticancer drugs. Moreover, this compound has also been investigated for its potential applications in other diseases, such as neurodegenerative disorders and viral infections.
特性
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-2-18(24)23-8-6-15(7-9-23)19(25)20-14-16-4-3-5-17(21-16)22-10-12-26-13-11-22/h2-5,15H,1,6-14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQTWKRNVRLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=NC(=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692641.png)

![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)

![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)






![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)
![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)